![molecular formula C19H15N3O4 B5911847 3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)
3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid, also known as MFCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFCB belongs to the family of benzoic acid derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, oxidative stress, and cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to possess low toxicity and good bioavailability, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promising results in the treatment of various types of cancer, including breast, lung, and colon cancer. Furthermore, this compound has been shown to possess neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to investigate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a promising compound that possesses a wide range of biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with hydrazine hydrate to form 2-furoic acid hydrazide. The resulting product is then reacted with 6-methyl-3-pyridinecarboxylic acid to form the intermediate product. Finally, the intermediate product is reacted with 3,5-dibromobenzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid has been extensively studied for its potential therapeutic applications. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
3-[5-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-5-6-15(10-20-12)18(23)22-21-11-16-7-8-17(26-16)13-3-2-4-14(9-13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZGCHGCUWZGPY-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
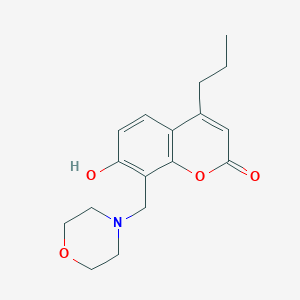
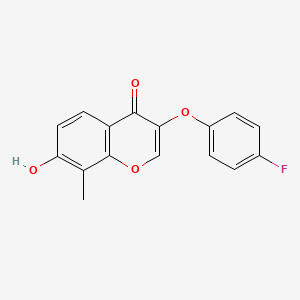
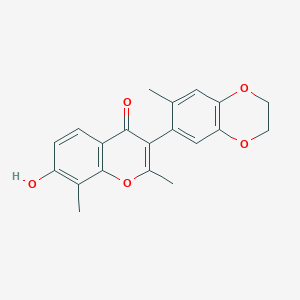
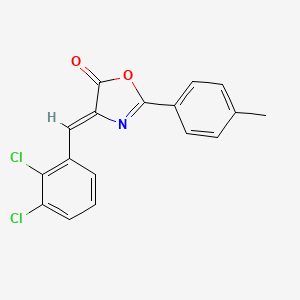
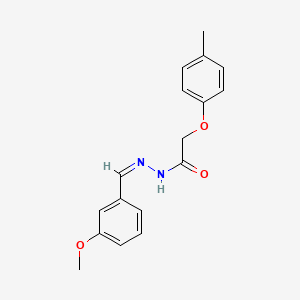
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
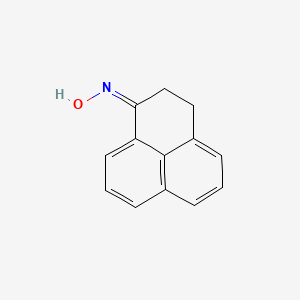

![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)